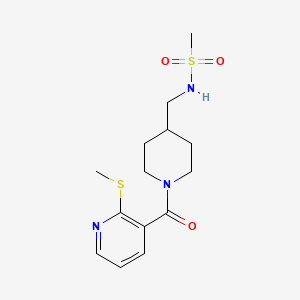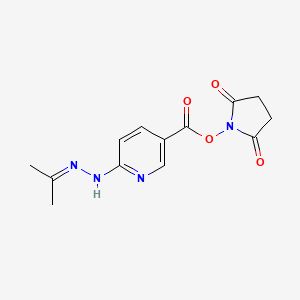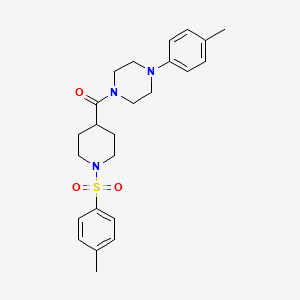![molecular formula C18H20N2O2 B2468736 3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one CAS No. 1024183-78-5](/img/structure/B2468736.png)
3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
1. Structural Analysis and Hydrogen Bonding
3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one, as part of the pyrazole compound family, has been studied for its crystal structure and hydrogen bonding characteristics. For example, similar pyrazole compounds have been observed to form hydrogen-bonded chains and dimers through C-H...O interactions and π-π stacking interactions, indicating potential applications in molecular recognition and crystal engineering (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
2. Synthesis and Chemical Reactivity
The synthesis and reactivity of pyrazole derivatives, including 3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one, are significant for their applications in organic chemistry and pharmaceuticals. For instance, the multigram synthesis of fluorinated pyrazole-4-carboxylic acids demonstrates the diverse reactivity of these compounds (Iminov et al., 2015). Additionally, studies on the synthesis of different pyrazole compounds, including those with tert-butyl groups, reveal versatile pathways for creating novel compounds with potential medicinal applications (Grotjahn et al., 2002).
3. Potential in Photophysics and Electroluminescence
Pyrazole derivatives, similar to 3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one, have been explored for their photophysical properties. For example, studies on binuclear platinum complexes with pyrazole ligands have shown potential applications in OLEDs and luminescence due to their unique electronic properties (Ma et al., 2005).
properties
IUPAC Name |
3-tert-butyl-2-(2-methylpropanoyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-10(2)17(22)20-16(18(3,4)5)13-14(19-20)11-8-6-7-9-12(11)15(13)21/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLCBWWKSNFZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2468655.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)


![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2468670.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)
